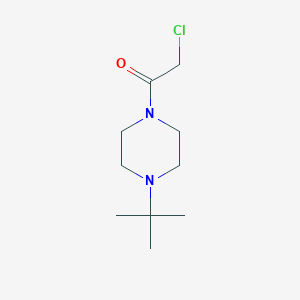

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound features a tert-butyl group attached to the piperazine ring and a chloroethanone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with piperazine and tert-butyl chloride as starting materials.

Reaction Steps:

Conditions: The reactions are usually carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the chloroethanone group to an alcohol or amine.

Substitution: Substitution reactions at the piperazine nitrogen atoms can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Alkylated or aminated piperazine derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.

Comparaison Avec Des Composés Similaires

Piperazine

N-ethylpiperazine

1-(4-methylpiperazin-1-yl)-2-chloroethanone

1-(4-ethylpiperazin-1-yl)-2-chloroethanone

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further modification make it an exciting area of research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and antitumor activities, as well as its mechanism of action based on recent research findings.

- Chemical Name: this compound

- Molecular Formula: C12H18ClN2O

- Molecular Weight: 232.74 g/mol

- CAS Number: 57260-71-6

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Notably, it has shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest that the compound may be a candidate for developing new antibiotics.

Table 1: Antibacterial Activity Against Gram-positive Bacteria

| Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 0.78 - 3.125 μg/mL | |

| VREfm | 0.78 - 3.125 μg/mL | |

| Staphylococcus epidermidis | Effective against biofilm-forming strains |

Antifungal Activity

The compound's antifungal properties have not been extensively studied; however, related piperazine derivatives have demonstrated some activity against fungal pathogens. Further research is needed to establish the efficacy of this compound in this area.

Antitumor Activity

Preliminary investigations into the antitumor activity of piperazine derivatives indicate a potential for inhibiting cancer cell proliferation. For instance, compounds with similar structural characteristics have been shown to induce apoptosis in various cancer cell lines. The specific mechanisms through which this compound exerts its effects remain to be elucidated.

The biological activity of piperazine derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of the chloroethanone moiety may enhance the compound's reactivity and interaction with bacterial cell walls or cancer cell receptors.

Case Studies and Research Findings

A notable study investigated the structure–activity relationship (SAR) of piperazine-containing compounds, revealing that modifications in the piperazine ring significantly impact biological activity. The introduction of bulky groups, such as tert-butyl, has been associated with increased potency against resistant bacterial strains.

Case Study: SAR Analysis

In a study focusing on piperazine derivatives:

- Compounds with larger substituents exhibited enhanced antibacterial activity.

- The presence of electron-withdrawing groups improved solubility and bioavailability.

These findings underscore the importance of structural modifications in optimizing the biological activity of compounds like this compound.

Propriétés

IUPAC Name |

1-(4-tert-butylpiperazin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-10(2,3)13-6-4-12(5-7-13)9(14)8-11/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTUSLZGILQHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.